molecular formula C13H21N3 B12970054 1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]- CAS No. 5625-68-3

1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-

Cat. No.: B12970054
CAS No.: 5625-68-3
M. Wt: 219.33 g/mol
InChI Key: MNIDKMZFDIYUBL-UHFFFAOYSA-N
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Description

N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a benzene ring substituted with two amine groups. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine typically involves the reaction of a benzene-1,2-diamine derivative with a piperidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where the piperidine ring is introduced to the benzene-1,2-diamine through an ethyl linker .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often includes:

    Nitration: of benzene to form nitrobenzene.

    Reduction: of nitrobenzene to benzene-1,2-diamine.

    Alkylation: of benzene-1,2-diamine with an ethyl halide.

    Nucleophilic substitution: with piperidine.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine is unique due to its specific piperidine ring, which imparts distinct pharmacological properties compared to its analogs. The presence of the piperidine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery .

Properties

CAS No.

5625-68-3

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-N-(2-piperidin-1-ylethyl)benzene-1,2-diamine

InChI

InChI=1S/C13H21N3/c14-12-6-2-3-7-13(12)15-8-11-16-9-4-1-5-10-16/h2-3,6-7,15H,1,4-5,8-11,14H2

InChI Key

MNIDKMZFDIYUBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=CC=CC=C2N

Origin of Product

United States

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